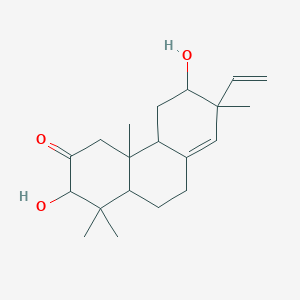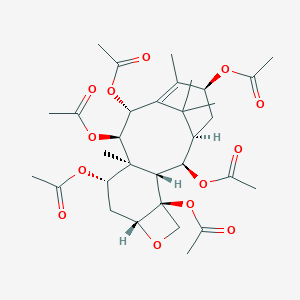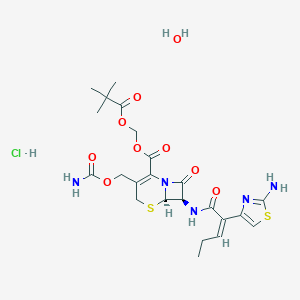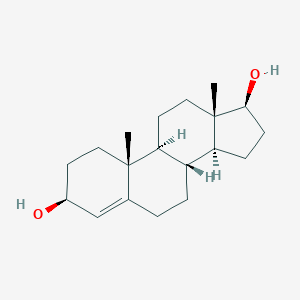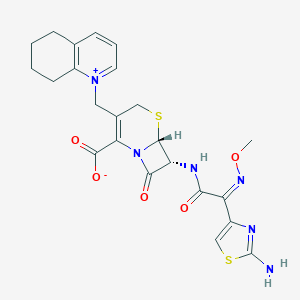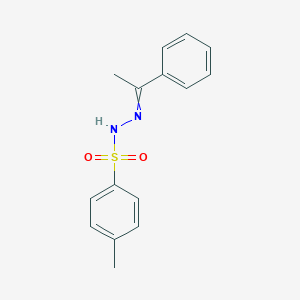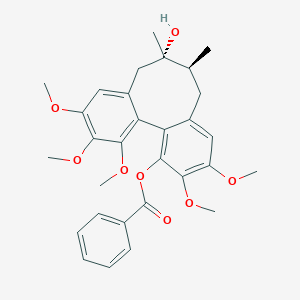
13,14-dihydro-19R-hydroxyPGE1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,14-dihydro-19R-hydroxyPGE1, also known as alprostadil, is a synthetic prostaglandin E1 (PGE1) analog that has been widely used in scientific research. This molecule has various applications in the field of medicine and biochemistry due to its unique properties and mechanisms of action.
Aplicaciones Científicas De Investigación
Research Applications of 13,14-dihydro-19R-hydroxyPGE1
1. Biochemical Research The compound "13,14-dihydro-19R-hydroxyPGE1" is likely involved in biochemical studies related to the metabolic pathways of prostaglandins. These pathways are crucial in understanding inflammatory responses, pain, and fever regulation mechanisms within the human body.
2. Pharmacological Studies Even though the request is to exclude drug use and dosage, it's worth noting that compounds like "13,14-dihydro-19R-hydroxyPGE1" might be subjects of pharmacological research focusing on their mechanism of action, interaction with cellular receptors, and potential therapeutic applications in various diseases, barring the dosage and side-effect profiles.
3. Molecular Biology In molecular biology, such compounds are often used to understand the interaction at the cellular level, possibly involving signal transduction pathways. This understanding can lead to insights into how cells respond to various stimuli and how this can be modulated for therapeutic benefits.
Scientific Research Applications of 13,14-dihydro-19R-hydroxyPGE1
1. Inflammation and Resolution Mechanisms Research has indicated that certain derivatives of the related compound, docosahexaenoic acid (DHA), which share structural similarities with 13,14-dihydro-19R-hydroxyPGE1, are involved in anti-inflammatory and pro-resolving lipid mediator biosynthesis. These studies are significant for understanding the role of similar compounds in inflammation and the resolution process within the human body (Deng et al., 2014).
2. Bioactive Compound Synthesis Aminocyclitols, which are related to the broader category of compounds including 13,14-dihydro-19R-hydroxyPGE1, have been synthesized and evaluated for their biological activities. This research highlights the potential of these compounds in developing new therapeutic agents (Kurbanoğlu, 2016).
3. Metabolic Pathways in Human Seminal Vesicles Prostaglandin pathways, which are closely related to the metabolism of 13,14-dihydro-19R-hydroxyPGE1, are crucial for understanding the physiological functions of human seminal vesicles. The identification of novel cytochrome P450 enzymes in these pathways sheds light on the complex biochemistry of human reproductive systems (Bylund et al., 1999).
4. Role in Anti-inflammatory Actions Hydroxylated omega-3 fatty acid species, similar to 13,14-dihydro-19R-hydroxyPGE1, are studied for their transformation into biologically active metabolites, which contribute to anti-inflammatory and anti-proliferative responses. Understanding these mechanisms is essential for developing new treatments for chronic inflammatory conditions (Wendell et al., 2015).
Propiedades
Nombre del producto |
13,14-dihydro-19R-hydroxyPGE1 |
|---|---|
Fórmula molecular |
C20H36O6 |
Peso molecular |
372.5 g/mol |
Nombre IUPAC |
7-[(1R,2R,3R)-2-[(3S,7R)-3,7-dihydroxyoctyl]-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h14-17,19,21-22,24H,2-13H2,1H3,(H,25,26)/t14-,15+,16-,17-,19-/m1/s1 |
Clave InChI |
HNLDBJMVKYEERT-FSNPWBFUSA-N |
SMILES isomérico |
C[C@H](CCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)O |
SMILES |
O=C1[C@H](CCCCCCC(O)=O)[C@@H](CC[C@@H](O)CCC[C@H](O)C)[C@H](O)C1 |
SMILES canónico |
CC(CCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)O |
Sinónimos |
19(R)-hydroxy PGE0; 13,14-dihydro-19(R)-hydroxy PGE1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



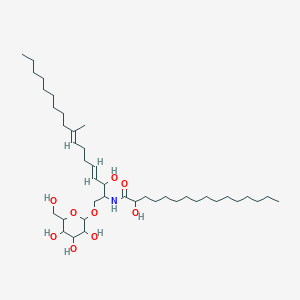

![Tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate](/img/structure/B211212.png)

